(2-Ethylbut-1-en-1-yl)benzene
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Overview
Description
Molecular Structure Analysis
The molecular structure of (2-Ethylbut-1-en-1-yl)benzene is represented by the InChI code: 1S/C12H16/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms and 16 hydrogen atoms .Physical and Chemical Properties Analysis
This compound is a liquid at normal temperatures . The specific physical and chemical properties of this compound are not detailed in the search results.Scientific Research Applications
1. Catalysis and Chemical Synthesis
(2-Ethylbut-1-en-1-yl)benzene, as a part of complex molecular structures, contributes to advancements in catalysis and chemical synthesis. For instance, a palladium-based catalyst, leveraging a ligand structure related to this compound, demonstrated high activity and efficiency in alkoxycarbonylation of alkenes, a critical process in industrial homogeneous catalysis. This development widens the range of feedstocks and improves practical applications in chemical industries and research laboratories (Dong et al., 2017).
2. Molecular Structure Studies
Studies on compounds structurally related to this compound focus on understanding molecular geometries and interactions. For example, research on a compound with a similar structural motif highlighted the dihedral angles and molecular interactions, providing insights into the molecular geometry and potential chemical behaviors (Liu et al., 2012).
3. Material Sciences and Coordination Chemistry
In material sciences, derivatives of this compound are utilized in the development of complex molecular structures with potential applications in various fields. For instance, a study involving the synthesis of tetratopic ligands related to this compound resulted in the formation of trinodal self-penetrating nets, indicating potential applications in coordination chemistry and material sciences (Manfroni et al., 2019).
Safety and Hazards
The safety information for (2-Ethylbut-1-en-1-yl)benzene indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
2-ethylbut-1-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-11(4-2)10-12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYLRWHHCWVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=CC=CC=C1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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